1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one
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Overview
Description
1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylpropanone and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxy-5-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl):
1-(4-{[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol: This compound has additional hydroxyl groups and a more complex structure.
Uniqueness
1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O4/c1-6(11)3-7-4-8(12)10(13)9(5-7)14-2/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
AXTVEEJHTHVGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)O)O |
Origin of Product |
United States |
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